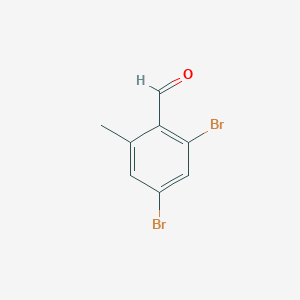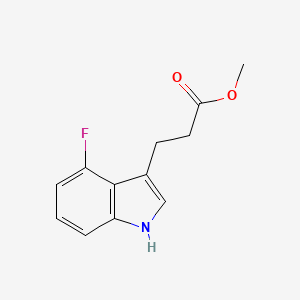
Methyl 3-(4-Fluoro-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31977931 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31977931 involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of MFCD31977931 is carried out on a large scale, utilizing advanced techniques to optimize the efficiency and cost-effectiveness of the process. The production methods are designed to meet the stringent quality standards required for its various applications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD31977931 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The reactions involving MFCD31977931 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of MFCD31977931 depend on the type of reaction and the reagents used. These products are often characterized by their enhanced properties, making them suitable for various applications.
Aplicaciones Científicas De Investigación
MFCD31977931 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex compounds. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD31977931 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD31977931 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action is still under investigation, but it is believed to involve multiple steps and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds: MFCD31977931 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures or functional groups.
Uniqueness: The uniqueness of MFCD31977931 lies in its specific properties and the range of applications it offers. Compared to similar compounds, MFCD31977931 may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Conclusion
MFCD31977931 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it an important subject of research
Propiedades
Fórmula molecular |
C12H12FNO2 |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
methyl 3-(4-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12FNO2/c1-16-11(15)6-5-8-7-14-10-4-2-3-9(13)12(8)10/h2-4,7,14H,5-6H2,1H3 |
Clave InChI |
SVCVLEWMRWUUSN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CNC2=C1C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)
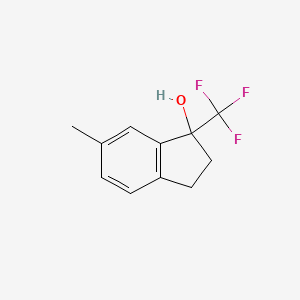
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)
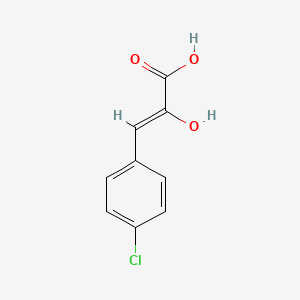


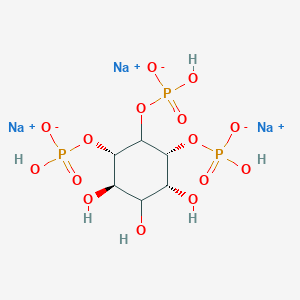

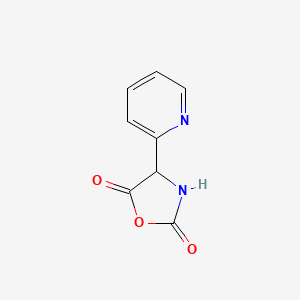
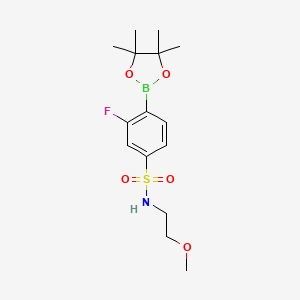

![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
